
4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The specific synthesis process can vary depending on the substituents on the benzamide.Molecular Structure Analysis
The molecular structure of benzamides can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR . The exact structure would depend on the specific substituents on the benzamide.Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, oxidation are some of the reactions that can occur .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Benzamides, including “4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide”, can exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelating agents, helping to prevent oxidative stress in biological systems .
Antibacterial Activity
Benzamides have been shown to possess antibacterial properties . They can inhibit the growth of various types of bacteria, including both gram-positive and gram-negative strains .
Antimicrobial Activity
In addition to their antibacterial properties, benzamides can also exhibit antimicrobial activity . They can inhibit the growth of various types of microorganisms, making them useful in the treatment of infectious diseases .
Anti-Cancer Properties
Benzamides have been widely used in the treatment of cancer . They can inhibit the growth of cancer cells and induce apoptosis, making them effective anti-cancer agents .
Anti-Inflammatory Properties
Benzamides can also exhibit anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other inflammatory mediators, helping to reduce inflammation in various diseases .
Industrial Applications
Benzamides are also used in various industrial sectors, including the plastic, rubber, and paper industries . They can act as plasticizers, stabilizers, and other functional additives, improving the properties and performance of various materials .
Drug Discovery
Benzamides, including “4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide”, are widely used in drug discovery . They can act as lead compounds in the development of new drugs for the treatment of various diseases .
Antimalarial Activity
Some benzamides have shown antimalarial activity . They can inhibit the growth of Plasmodium parasites, making them potential candidates for the development of new antimalarial drugs .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzoyl-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-28-19-12-11-17(23(26)27)13-18(19)22-21(25)16-9-7-15(8-10-16)20(24)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKVQJKEIKBPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-methyl 3-methyl-2-((2-(4-(methylsulfonyl)phenyl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2793973.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2793974.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B2793976.png)
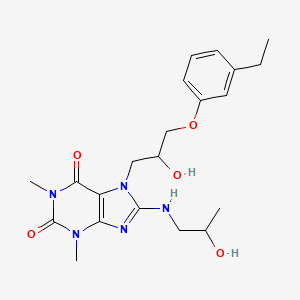
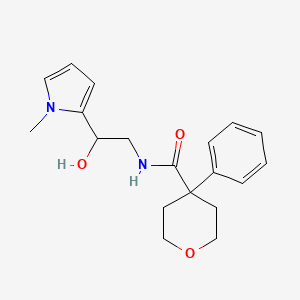
![2,2,2-Trifluoro-N-[(2S,3R,4R)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B2793979.png)
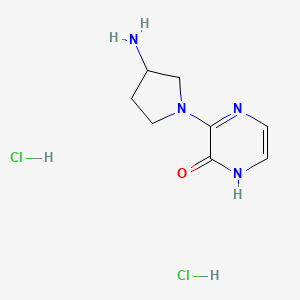
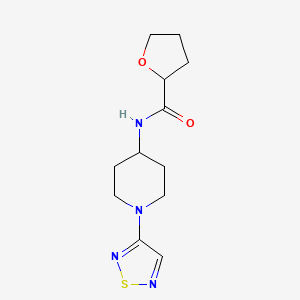
![2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2793988.png)

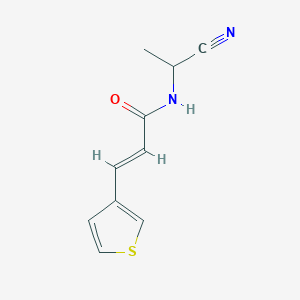
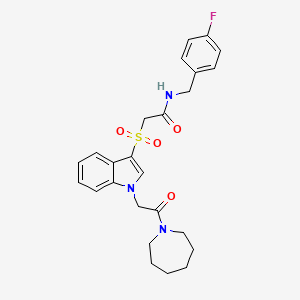
![4,7,8-Trimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793992.png)